6-(Isopropylsulfonyl)pyridin-3-amine 6-(Isopropylsulfonyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 573676-17-2
VCID: VC8125419
InChI: InChI=1S/C8H12N2O2S/c1-6(2)13(11,12)8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3
SMILES: CC(C)S(=O)(=O)C1=NC=C(C=C1)N
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

6-(Isopropylsulfonyl)pyridin-3-amine

CAS No.: 573676-17-2

Cat. No.: VC8125419

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

6-(Isopropylsulfonyl)pyridin-3-amine - 573676-17-2

Specification

CAS No. 573676-17-2
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name 6-propan-2-ylsulfonylpyridin-3-amine
Standard InChI InChI=1S/C8H12N2O2S/c1-6(2)13(11,12)8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3
Standard InChI Key SKDCUCQCOGMSFS-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)C1=NC=C(C=C1)N
Canonical SMILES CC(C)S(=O)(=O)C1=NC=C(C=C1)N

Introduction

Structural and Chemical Identity

The molecular structure of 6-(Isopropylsulfonyl)pyridin-3-amine integrates a pyridine ring system with two distinct functional groups: a sulfonyl moiety (-SO₂-) linked to an isopropyl group and a primary amine (-NH₂). The InChI key (SKDCUCQCOGMSFS-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and constitutional features .

Table 1: Key Chemical Properties

PropertyValue
Molecular formulaC₈H₁₂N₂O₂S
Molecular weight200.26 g/mol
Purity98%
InChI keySKDCUCQCOGMSFS-UHFFFAOYSA-N
Long-term storageNot specified

Synthetic Pathways and Manufacturing

The discontinuation of this compound by suppliers such as Fluorochem suggests potential scalability issues, regulatory constraints, or diminished demand. Researchers seeking analogues might explore substitutions at the sulfonyl or amine groups to achieve similar reactivity.

Applications in Research and Industry

Primary amines like 6-(Isopropylsulfonyl)pyridin-3-amine serve as versatile intermediates in organic synthesis. Their applications span:

  • Pharmaceutical Development: Amines are critical in constructing active pharmaceutical ingredients (APIs). The sulfonyl group may enhance metabolic stability or binding affinity in drug candidates .

  • Agrochemical Synthesis: Sulfonyl-containing compounds are prevalent in herbicides and insecticides. The isopropyl group could modulate lipophilicity, affecting bioavailability.

  • Materials Science: As building blocks for polymers or ligands in catalysis.

Despite these potential uses, no peer-reviewed studies specifically referencing 6-(Isopropylsulfonyl)pyridin-3-amine were identified in the available literature. Its utility remains inferred from structural analogs.

ParameterStatus
UN NumberNot specified
Hazard statements (H)Not available
Precautionary statements (P)Not available
Forbidden to flyNot specified

Standard laboratory safety practices—including glove boxes, fume hoods, and personal protective equipment (PPE)—are recommended when handling this compound.

Discontinuation and Alternatives

6-(Isopropylsulfonyl)pyridin-3-amine has been discontinued across all package sizes (1g, 5g, 10g, 500mg) . Researchers requiring similar compounds may consider:

  • Structural Analogues: Modifying the sulfonyl group (e.g., substituting isopropyl with methyl or phenyl) or the amine position.

  • Custom Synthesis: Engaging chemical suppliers for bespoke production.

  • Alternative Amines: Exploring the 29,726 primary amines listed in catalogs like CymitQuimica’s, which include derivatives such as 4-Hydroxy-l-isoleucine and Ethyl 5-amino-2-methyloxazole-4-carboxylate .

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